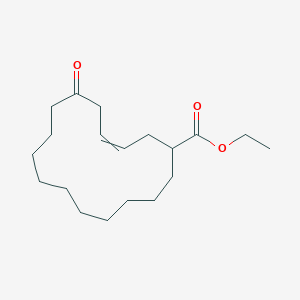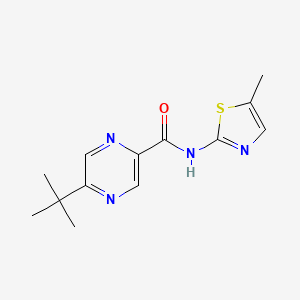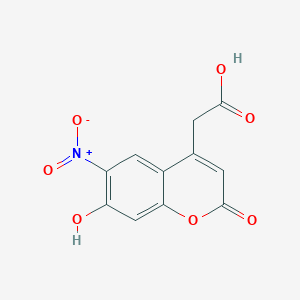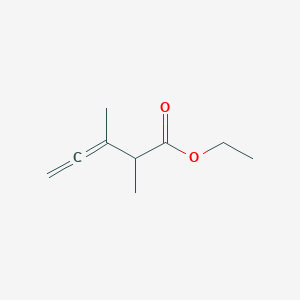
2-(2-Methoxyphenyl)-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-1,1’-binaphthalene is an organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of two naphthalene rings connected through a single bond, with a methoxyphenyl group attached to one of the naphthalene rings. The unique structure of 2-(2-Methoxyphenyl)-1,1’-binaphthalene makes it an interesting subject for research in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1,1’-binaphthalene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2-bromo-1,1’-binaphthalene and 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2-(2-Methoxyphenyl)-1,1’-binaphthalene are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenyl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The naphthalene rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of 2-(2-Hydroxyphenyl)-1,1’-binaphthalene.
Reduction: Formation of partially or fully hydrogenated binaphthalene derivatives.
Substitution: Formation of halogenated or nitrated binaphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine: Studied for its potential biological activities, including anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)-1,1’-binaphthalene in biological systems is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyphenyl)benzoxazole: Similar in structure but with an oxazole ring instead of a naphthalene ring.
2-Methoxyphenylacetic acid: Contains a methoxyphenyl group but lacks the binaphthalene structure.
Uniqueness
2-(2-Methoxyphenyl)-1,1’-binaphthalene is unique due to its binaphthalene core structure, which imparts distinct electronic and optical properties. This makes it particularly valuable in material science applications, where such properties are crucial.
Propiedades
Número CAS |
834861-06-2 |
|---|---|
Fórmula molecular |
C27H20O |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-1-naphthalen-1-ylnaphthalene |
InChI |
InChI=1S/C27H20O/c1-28-26-16-7-6-14-23(26)25-18-17-20-10-3-5-13-22(20)27(25)24-15-8-11-19-9-2-4-12-21(19)24/h2-18H,1H3 |
Clave InChI |
VHVUWNQUDXRFIA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=C(C3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14196551.png)
![2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B14196564.png)

silane](/img/structure/B14196595.png)

![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)




![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)
![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)

![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)
